2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide
Overview
Description
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known by several names including azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic .
Synthesis Analysis
The synthesis of oxadiazoles often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The variation in the properties of these oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis
Oxadiazoles can undergo a variety of chemical reactions. For example, acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds . Cyclization of acetamides by reaction with ammonium thiocyanate gives the thiazolidinones .Physical and Chemical Properties Analysis
Oxadiazoles are soluble in water . Their molecular formula is C2H2ON2 and they have a molecular mass of 70.05 g/mol .Mechanism of Action
While the specific mechanism of action for “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-chloro-2-methylphenyl)acetamide” is not available, oxadiazoles in general have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Future Directions
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-12-9-14(19)7-8-15(12)20-16(23)11-25-18-22-21-17(24-18)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXCSEWTFQKFGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.